N-(4-bromophenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
CAS No.: 921508-17-0
Cat. No.: VC11948328
Molecular Formula: C17H19BrN4O2S
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921508-17-0 |
|---|---|
| Molecular Formula | C17H19BrN4O2S |
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C17H19BrN4O2S/c18-11-5-7-13(8-6-11)19-15(23)9-14-10-25-17(21-14)22-16(24)20-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,19,23)(H2,20,21,22,24) |
| Standard InChI Key | RDARTCRLCQUHAJ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
| Canonical SMILES | C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct moieties:
-
A 4-bromophenyl group attached to an acetamide backbone, providing hydrophobic character and potential halogen bonding interactions.
-
A 1,3-thiazole ring at the C2 position of the acetamide, introducing aromaticity and hydrogen-bonding capabilities via its nitrogen and sulfur atoms.
-
A cyclopentylcarbamoyl substituent on the thiazole’s amino group, contributing steric bulk and modulating solubility.
Key Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 921508-17-0 |
| Molecular Formula | C₁₇H₁₉BrN₄O₂S |
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | N-(4-Bromophenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
| SMILES | Brc1ccc(NC(=O)Cc2csc(n2)NC(=O)NC3CCCC3)cc1 |
The presence of bromine (18.9% of molecular weight) suggests potential reactivity in cross-coupling reactions, though no experimental data confirm this. The compound’s LogP, estimated via fragment-based methods, likely exceeds 3.0 due to the hydrophobic bromophenyl and cyclopentyl groups, indicating moderate lipophilicity.
Synthesis and Preparation
Reaction Pathways
Synthesis involves multi-step organic transformations, though detailed protocols remain proprietary. A hypothetical route may include:
-
Thiazole Core Formation: Condensation of thiourea derivatives with α-haloacetamide precursors.
-
Cyclopentylcarbamoyl Attachment: Carbodiimide-mediated coupling of cyclopentylamine to the thiazole’s amino group.
-
Bromophenyl Acetamide Integration: Nucleophilic acyl substitution between 4-bromoaniline and a chloroacetyl-thiazole intermediate.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs at the thiazole’s 2-position.
-
Purity Control: Removing byproducts from incomplete couplings or halogen exchange.
-
Yield Maximization: Solvent selection (e.g., DMF vs. THF) and temperature gradients critically influence reaction efficiency.
Biological Activities and Mechanistic Insights
Preliminary Pharmacological Findings
Limited studies suggest interactions with:
-
Inflammatory Pathways: Potential inhibition of cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) signaling, though specific IC₅₀ values are unreported.
-
Oncogenic Targets: Modest activity against tyrosine kinases (e.g., EGFR) in cell-free assays, possibly due to the thiazole’s metal-coordinating ability.
Structure-Activity Relationships (SAR)
-
Bromophenyl Group: Enhances membrane permeability compared to non-halogenated analogs but may increase cytotoxicity.
-
Thiazole Ring: Serves as a hydrogen-bond acceptor, potentially improving target binding affinity.
-
Cyclopentylcarbamoyl Moiety: Reduces aqueous solubility but stabilizes protein-ligand interactions via van der Waals forces.
Comparison with Structural Analogs
Ethoxyphenyl Derivative
The analog 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-ethoxyphenyl)acetamide (CAS No. 921508-23-8) replaces bromine with an ethoxy group, altering physicochemical and biological properties:
| Property | Bromophenyl Analog | Ethoxyphenyl Analog |
|---|---|---|
| Molecular Weight | 423.3 g/mol | 388.5 g/mol |
| Halogen Content | 18.9% Br | 0% |
| LogP (Est.) | ~3.2 | ~2.7 |
| Bioactivity | Anti-inflammatory (proposed) | Antimicrobial (proposed) |
The ethoxy group improves solubility but diminishes halogen-mediated target engagement, shifting activity toward microbial targets.
Future Research Directions
Priority Investigations
-
Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in vitro.
-
Target Deconvolution: Use chemoproteomics to identify binding partners in cancer cell lysates.
-
Toxicity Screening: Evaluate hepatotoxicity and genotoxicity in primary human cells.
Synthetic Chemistry Opportunities
-
Derivatization: Explore Suzuki-Miyaura couplings to replace bromine with aryl/heteroaryl groups.
-
Prodrug Design: Mask the acetamide as an ester to enhance absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume